Ethyl 14-oxopentadec-2-enoate
Description
Ethyl 14-oxopentadec-2-enoate is a long-chain ethyl ester characterized by a 15-carbon backbone (pentadec), a ketone group at position 14, and an α,β-unsaturated double bond at position 2.
Properties
CAS No. |
113279-99-5 |
|---|---|
Molecular Formula |
C17H30O3 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
ethyl 14-oxopentadec-2-enoate |
InChI |
InChI=1S/C17H30O3/c1-3-20-17(19)15-13-11-9-7-5-4-6-8-10-12-14-16(2)18/h13,15H,3-12,14H2,1-2H3 |
InChI Key |
JBMQPNQJXGCCDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCCCCCCCCCCC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 14-oxopentadec-2-enoate can be synthesized through the alkylation of enolate ions. The enolate ion is formed by the deprotonation of a carbonyl compound using a strong base such as sodium hydride, sodium amide, or lithium diisopropylamide. The enolate ion then reacts with an alkyl halide in an S_N2 reaction to form the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents like tetrahydrofuran and controlled temperatures to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: Ethyl 14-oxopentadec-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various esters and amides
Scientific Research Applications
Ethyl 14-oxopentadec-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 14-oxopentadec-2-enoate involves its interaction with molecular targets through its α,β-unsaturated ester group. This group can undergo nucleophilic addition reactions with biological nucleophiles, leading to the formation of covalent adducts. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 14-oxopentadec-2-enoate with structurally or functionally related compounds, focusing on molecular features, bioactivity, and applications.
2.1. Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate
- Structural Differences: this compound has a linear aliphatic chain with a ketone and a double bond, whereas Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate () features a shorter pentynoate backbone, diphenyl substituents, and an ethoxycarbonyloxy group. The triple bond (C≡C) in the latter compound increases rigidity and reduces hydrophilicity compared to the double bond (C=C) in this compound .
- In contrast, the linear chain of this compound may facilitate membrane permeability in biological systems.
2.2. Ethyl Acetate-Derived Bioactive Compounds
Several ethyl esters from natural extracts share functional similarities with this compound:
- Chain Length and Unsaturation: Ethyl hexadecanoate (C16) lacks unsaturated bonds, reducing reactivity compared to this compound.
- Ketone vs. Hydroxyl Groups: The 14-ketone group in this compound may facilitate nucleophilic reactions, unlike hydroxyl-containing esters (e.g., ethyl caffeate) prevalent in ginger extracts .
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